1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid, also known as ECTP, is a sulfur-containing amino acid derivative. It has a molecular weight of 216.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16N2O2S/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)
. This indicates that the compound has a piperidine ring with a carboxylic acid moiety and an ethylcarbamothioyl group attached. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 216.3 . The IUPAC name is this compound .Scientific Research Applications
Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized using piperidine-4-carboxylic acid ethyl ester, have shown promising results as potential anticancer agents. Notably, compounds like 6h, 6j, and 6e demonstrated significant inhibitory activities against cancer cell lines, indicating their potential in cancer treatment (Rehman et al., 2018).
Antimicrobial Activity : Piperidine derivatives have been evaluated for their antimicrobial activities. For instance, fluoroquinolone derivatives incorporating piperidine showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Srinivasan et al., 2010).
Catalyst Development : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been synthesized and used as a catalyst for the efficient synthesis of various organic compounds. This demonstrates the utility of piperidine derivatives in facilitating chemical reactions, thereby broadening their application in synthetic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Pharmaceutical Compound Development : Piperidine-4-carboxylic acid derivatives have been utilized in the synthesis of various pharmaceutical compounds. For example, compounds like 4-carboxypiperidinium chloride have been characterized for potential pharmaceutical applications, demonstrating the versatility of piperidine derivatives in drug development (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
- One such compound is isonipecotic acid , which shares structural similarities with 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid. Isonipecotic acid acts as a GABA A receptor partial agonist .
Target of Action
Keep in mind that further research is necessary to fully understand the mechanism of action of this compound. If additional data becomes available, we can refine our understanding. 😊
Properties
IUPAC Name |
1-(ethylcarbamothioyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKUFSNBHVDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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